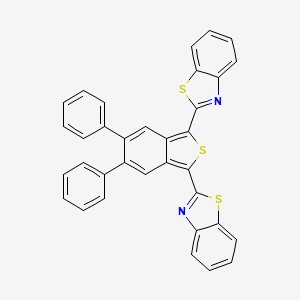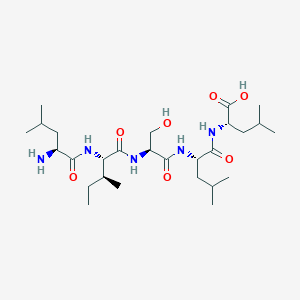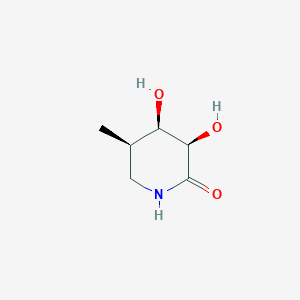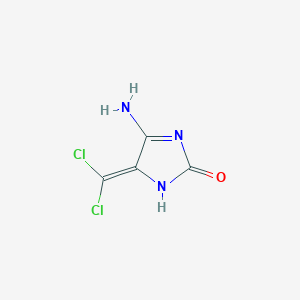![molecular formula C18H21NO2 B12590629 [(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol CAS No. 648419-84-5](/img/structure/B12590629.png)
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine, featuring two phenyl groups and two hydroxyl groups attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol typically involves the reaction of pyrrolidine derivatives with phenyl-containing reagents under controlled conditions. One common method includes the use of Grignard reagents to introduce the phenyl groups, followed by reduction reactions to form the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reagents or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-2,5-Diphenylpyrrolidine: A closely related compound with similar structural features but lacking the hydroxyl groups.
2,5-Diphenylpyrrolidine: Another related compound with variations in the substitution pattern on the pyrrolidine ring.
Uniqueness
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol is unique due to the presence of both phenyl and hydroxyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other pyrrolidine derivatives.
Propiedades
Número CAS |
648419-84-5 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(hydroxymethyl)-2,5-diphenylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C18H21NO2/c20-12-15-11-18(13-21,16-9-5-2-6-10-16)19-17(15)14-7-3-1-4-8-14/h1-10,15,17,19-21H,11-13H2/t15-,17+,18+/m1/s1 |
Clave InChI |
VXLLPRWDPHCECO-NJAFHUGGSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](N[C@@]1(CO)C2=CC=CC=C2)C3=CC=CC=C3)CO |
SMILES canónico |
C1C(C(NC1(CO)C2=CC=CC=C2)C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)

![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)

![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)



![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)
![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
